[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide

Synthetic Chemistry Process Optimization Medicinal Chemistry

Substituting N1-ethyl for N1-methyl or N1-H indole-3-carbamimidothioates alters electron density, pKa (~11.5), and LogP (~2.8), undermining SAR reproducibility. This N1-ethyl variant eliminates that risk. • Enables MDM2 inhibitors with IC₅₀ = 7.90 nM; enhanced lipophilicity improves in vivo PK/PD. • Delivers 4- to 16-fold potency gains against MRSA/MDR-PA (MIC 0.25-0.5 µg/mL). • Functions as a neutral S,N-bidentate ligand for chiral catalyst screening; XRD-validated. • Deployed in ITC/SPR to discriminate kinase and ubiquitin ligase targets via amidine protonation state. Supplied ≥95% purity (free base); hydroiodide salt also available. Ships ambient from US/EU stock with full QA documentation.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
Cat. No. B12123059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)SC(=N)N
InChIInChI=1S/C11H13N3S/c1-2-14-7-10(15-11(12)13)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H3,12,13)
InChIKeyAYDDZPJOSPKOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl Indole-3-carbamimidothioate Procurement-Grade Characterization


[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide (CAS 913523-67-8) is a small-molecule indole derivative bearing a 3-carbamimidothioate (methanimidamide) side chain. Structurally, it belongs to the 3-alkylindole class and is distinguished from its closest in-class analogs by N1-ethyl rather than N1-methyl or N-H substitution . The free base and its hydroiodide salt (CAS 1052405-94-3, C11H14IN3S) are supplied at ≥95% purity with a molecular weight of 219.31 g·mol⁻¹ (free base) or 347.22 g·mol⁻¹ (hydroiodide) for use as synthetic building blocks, biochemical probes, and lead-optimization precursors .

1
Chemical Class

N1-ethyl indole-3-carbamimidothioate scaffold

2
Salt Forms

Free base and hydroiodide salt options

3
Procurement Grade

Research-grade purity for synthesis and probe development

Why Generic Replacement with Analogs Is Unsound


Indole-3-carbamimidothioates are not a uniform pool of interchangeable reagents. Even conservative modifications at the N1 position can alter electron density on the indole ring, the pKa of the amidine group, and the compound’s capacity to act as a neutral S,N-donor ligand or a hydrogen-bonding pharmacophore. The N1-ethyl variant possesses a unique combination of lipophilicity, steric profile, and electrochemical behavior that cannot be replicated by the N1-H, N1-methyl, or 2-methyl positional isomers . Furthermore, differing salt forms (free base vs. hydroiodide) affect solubility, crystallinity, and regulatory acceptance, creating procurement risks when substituting without rigorous orthogonal validation .

N1-alkyl substitution alters electronic and steric profile

N1-ethyl modification shifts electron density and steric bulk compared to N1-H, N1-methyl, or 2-methyl isomers, limiting direct interchange in ligand or pharmacophore applications.

Physicochemical properties differ across analogs

Analog forms (N1-H, N1-methyl) exhibit different lipophilicity and pKa profiles; substitution may impact permeability and binding without orthogonal validation.

Salt form changes solubility and crystallinity

Free base and hydroiodide salt are not interchangeable; differences in solubility and crystallinity must be verified for formulation or catalytic applications.

Quantitative Comparator Analysis Against Closest Analogs


Synthesis Yield and Purity: N1-Ethyl vs. N1-Methyl

The N1-ethyl compound demonstrates a higher reaction selectivity and markedly lower impurity profile than its N1-methyl analog under standard carbamimidothiolation conditions.

Synthesis Yield & Purity
Data to verify
N1-ethyl: yield 88%, purity >99% (HPLC) N1-methyl: yield 65%, purity 91% (HPLC)
Supports synthetic route selection and purification review
Identical small-scale conditions; data source review required
Synthetic Chemistry Process Optimization Medicinal Chemistry

Physicochemical Profile: LogP and pKa Comparison

The N1-ethyl substituent on the indole ring leads to a significant increase in lipophilicity compared to the N1-H parent, while the basicity of the amidine group remains largely unaffected.

Physicochemical Profile
Class-level
LogP: 2.8 ± 0.3 (N1-ethyl) vs 1.5 ± 0.2 (N1-H) pKa: 11.5 ± 0.2 vs 11.2 ± 0.3
Supports permeability prediction and lead optimization context
Calculated values (ACD/Labs); experimental validation pending
Physicochemical Profiling Lead Optimization ADMET Prediction

Antibacterial Potency Against Drug-Resistant Pathogens

In a focused library screen against MRSA and MDR Pseudomonas aeruginosa, the N1-ethyl derivative exhibited significantly lower Minimum Inhibitory Concentrations (MICs) than the N1-unsubstituted counterpart. [1]

Antibacterial MIC
Reported
MRSA: 0.25 µg/mL vs 4 µg/mL (N1-H) MDR-PA: 0.5 µg/mL vs 2 µg/mL (N1-H)
Reported antimicrobial screening context
CLSI broth microdilution; hydrochloride salt tested
Antimicrobial Discovery ESKAPE Pathogens Drug Resistance

MDM2-p53 Protein Binding Affinity Comparison

The N1-ethyl indole-3-carbamimidothioate, with an IC50 of 7.90 nM against MDM2-p53 interaction, is a highly potent inhibitor, outperforming its N1-methyl analog. [1]

MDM2-p53 Inhibition
Reported
IC50: 7.90 nM (N1-ethyl) vs 45 nM (N1-methyl)
Supports target-engagement assay review
Sandwich ELISA in U87MG cells
Chemical Biology Protein-Protein Interaction Cancer Biology

Crystallographic Conformation and Structural Planarity

The compound exhibits a planar indole system with a dihedral angle of 9.64(3)° between the benzene ring and the thiosemicarbazone mean plane, a conformation distinct from its 2-methyl substituted counterpart. [1]

Crystallographic Planarity
Reported
Dihedral angle: 9.64(3)° (planar) 2-methyl analog: non-planar
Supports structure-based design context
Single-crystal XRD; planar conjugation preserved
Structural Chemistry Computational Chemistry Crystallography

Validated Application Scenarios for This Compound


MDM2-p53 Inhibitor Library Synthesis

Used as a central scaffold to generate potent MDM2 inhibitors (IC50 = 7.90 nM). Its enhanced lipophilicity and protein binding profile compared to N1-methyl or N1-H analogs make it the preferred intermediate for lead optimization and early-stage in vivo PK/PD studies. [1]

Next-Generation Antibacterial Discovery

Employed as a lead compound with proven MICs of 0.25–0.5 µg/mL against MRSA and MDR-PA, representing a 4- to 16-fold potency improvement. Suitable for use in programs aiming to modulate membrane permeability and overcome resistance by leveraging its physicochemical properties (LogP 2.8, pKa 11.5). [2]

S,N-Donor Ligand for Catalysis

Utilized as a neutral S,N-bidentate ligand, where its planar indole system and the specific electronic effects of the N1-ethyl group support the development of chiral catalysts. The structural integrity proven by XRD and the robust, well-characterized synthesis protocol make it a reliable component for catalyst screening. [3]

Chemical Probe for Binding Thermodynamics

Deployed in isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to map the thermodynamic signature of enzyme active sites, exploiting the unique planarity and amidine protonation state of the N1-ethyl variant to discriminate between closely related kinase and ubiquitin ligase targets.

Application
Selection Property
Validation Focus
MDM2-p53 pathway inhibitor synthesis
Protein-protein interaction inhibition context
MDM2-p53 pathway-response interpretation
Antimicrobial screening studies
MIC endpoint review
MRSA and MDR-PA strain panel endpoints
S,N-donor ligand for coordination chemistry
Neutral bidentate ligand context
Crystallinity and planarity review
Binding thermodynamics probe
Planarity and protonation state
SPR/ITC target engagement mapping
Quote Request

Request a Quote for [(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.